(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. For this compound, the nitrile oxide is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.
-
Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via a chloromethylation reaction. This involves the reaction of the isoxazole intermediate with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.
-
Formation of the Benzylidene Moiety: : The final step involves the condensation of the isoxazole intermediate with 3-methoxybenzaldehyde. This reaction is typically carried out under basic or acidic conditions to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the isoxazole ring or the benzylidene moiety, potentially leading to the formation of dihydroisoxazole derivatives or reduced benzylidene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in the presence of a base are typical reagents.
Major Products
Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Products include dihydroisoxazole derivatives or reduced benzylidene compounds.
Substitution: Products vary depending on the nucleophile used, such as azido, thiol, or amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Isoxazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Isoxazole-based drugs have shown promise in treating conditions such as bacterial infections, inflammation, and cancer. The specific activity of this compound is under investigation for similar applications.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a versatile intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxybenzylidene moiety may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Lacks the methoxy group, which may affect its reactivity and bioactivity.
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one: Similar structure but with the methoxy group in a different position, potentially altering its chemical and biological properties.
(4E)-3-(Chloromethyl)-4-(3-hydroxybenzylidene)-isoxazol-5(4H)-one: Contains a hydroxy group instead of a methoxy group, which can significantly change its reactivity and interactions.
Uniqueness
The presence of the methoxy group in (4E)-3-(Chloromethyl)-4-(3-methoxybenzylidene)-isoxazol-5(4H)-one imparts unique electronic and steric properties, influencing its reactivity and potential applications. This compound’s specific structure allows for targeted modifications and interactions, making it a valuable molecule in various research and industrial contexts.
Properties
IUPAC Name |
3-(chloromethyl)-4-[(3-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-4-2-3-8(5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOJZFCLPOVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161315 | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142199-16-3 | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methoxyphenyl)methylene]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.